Estragole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In water, 178 mg/L at 25 °C

Very soluble in ethanol, chloroform

0.178 mg/mL at 25 °C

Insoluble in water; soluble in alcohols

Soluble (in ethanol)

Synonyms

Canonical SMILES

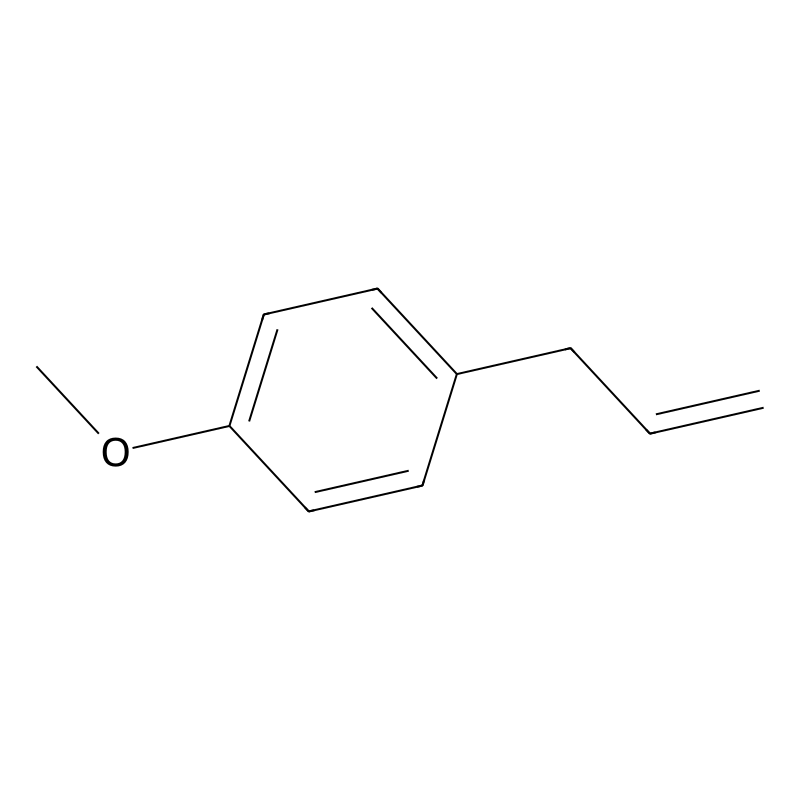

Estragole (p-allylanisole) is a high-value phenylpropene characterized by a methoxy-substituted aromatic ring and an isolated terminal allyl group. In industrial and laboratory procurement, it is primarily sourced as a highly reactive synthetic precursor, a specialized flavor and fragrance (F&F) component, and a volatile botanical agrochemical active. Its defining structural feature—the terminal double bond—differentiates it fundamentally from its conjugated isomer, trans-anethole, granting it superior reactivity for terminal functionalizations such as hydroformylation, cross-metathesis, and controlled catalytic isomerization [1]. Consequently, estragole is prioritized in material selection when downstream processes require a reactive terminal olefin or when formulating highly volatile, non-phenolic botanical blends [2].

Research Fit

Attempting to substitute estragole with its closest in-class analogs, such as trans-anethole or eugenol, leads to severe process and formulation failures. In synthetic workflows, trans-anethole possesses an internal, conjugated propenyl double bond that sterically and electronically resists terminal functionalizations like hydroaminomethylation, whereas estragole's isolated allyl group reacts readily [1]. In formulation contexts, substituting estragole with eugenol introduces a reactive phenolic hydroxyl group that drastically increases the boiling point (from ~215 °C to ~254 °C) and polarity, which suppresses volatility in spatial fumigants and introduces unwanted oxidative polymerization risks during storage [2]. Furthermore, estragole delivers a distinct basil/tarragon olfactory profile that cannot be replicated by the anise/licorice notes of anethole, making them strictly non-interchangeable in F&F procurement [3].

Substitution Risk

Precursor Suitability: High-Yield, Stereoselective Isomerization to trans-Anethole

Estragole is the premier precursor for the synthesis of high-purity trans-anethole, avoiding the toxic cis-isomer byproduct associated with generic extraction or harsh base-catalyzed processes. Using a ruthenium(IV) catalyst (e.g.,[{RuCl(μ-Cl)(η3:η3-C10H16)}2] at 1 mol%), estragole undergoes almost quantitative isomerization in 5–30 minutes at 80 °C in green solvents, achieving an exceptional trans/cis stereoselectivity ratio of 99:1 [1]. In contrast, conventional base-catalyzed isomerization (NaOH/KOH at >200 °C) yields only ~60% conversion with a poor trans/cis ratio of 82:18, generating significant basic waste and unacceptable levels of toxic cis-anethole [2].

| Evidence Dimension | Isomerization conversion and trans-selectivity |

| Target Compound Data | 100% conversion, 99:1 trans/cis ratio (Ru-catalyzed, 80 °C) |

| Comparator Or Baseline | Generic base-catalyzed process (NaOH/KOH, >200 °C): ~60% conversion, 82:18 trans/cis ratio |

| Quantified Difference | 40% higher conversion and near-total elimination of the toxic cis-isomer |

| Conditions | 1 mol% Ru(IV) catalyst in water/methanol at 80 °C vs. excess NaOH/KOH at >200 °C |

Procuring estragole as a starting material enables the green, high-yield manufacturing of premium trans-anethole without the costly distillation steps required to remove toxic cis-isomers.

Volatility and Thermal Behavior: Lower Boiling Point for Controlled Release

In the formulation of volatile agrochemicals or fragrances, estragole offers a significantly different thermal release profile compared to its hydroxylated analog, eugenol. Estragole lacks the hydrogen-bonding phenolic hydroxyl group present in eugenol, resulting in a substantially lower boiling point of 215–216 °C [1]. In contrast, eugenol boils at approximately 254 °C. This ~38 °C difference translates to higher volatility and faster release kinetics in spatial repellents, fumigants, or top-note fragrance applications, where eugenol acts more as a slower-releasing base note with higher soil persistence [2].

| Evidence Dimension | Boiling point and volatility |

| Target Compound Data | Boiling point of 215–216 °C |

| Comparator Or Baseline | Eugenol: Boiling point of ~254 °C |

| Quantified Difference | ~38 °C lower boiling point |

| Conditions | Standard atmospheric pressure |

Selecting estragole over eugenol is critical for formulations requiring rapid volatilization, such as spatial nematicides or high-impact fragrance top notes.

Synthetic Versatility: Terminal Olefin Reactivity for Hydroaminomethylation

Estragole's isolated terminal double bond allows it to undergo highly efficient hydroaminomethylation (HAM)—a tandem hydroformylation and reductive amination process—to produce valuable linear amines with near 100% atom efficiency [1]. In contrast, internal olefins like trans-anethole are notoriously difficult to hydroformylate due to steric hindrance and conjugation with the aromatic ring, often resulting in negligible yields or requiring extreme pressures. The terminal allyl group of estragole ensures rapid and regioselective functionalization that is practically impossible with propenylbenzene isomers [1].

| Evidence Dimension | Reactivity in hydroformylation/hydroaminomethylation |

| Target Compound Data | Readily undergoes Rh-catalyzed HAM to form linear amines |

| Comparator Or Baseline | trans-Anethole (internal conjugated olefin): Highly resistant to hydroformylation |

| Quantified Difference | Enables tandem amination pathways that fail or require extreme conditions with internal isomers |

| Conditions | Rhodium-catalyzed hydroaminomethylation (CO/H2, amine) |

For chemical manufacturers synthesizing complex linear amines or aldehydes, estragole is a mandatory starting material, as its isomer anethole cannot be efficiently hydroformylated.

Green Synthesis of High-Purity trans-Anethole

Estragole is the optimal starting material for the catalytic production of F&F-grade trans-anethole. By utilizing Ru-catalyzed isomerization, manufacturers can achieve near-quantitative yields while completely avoiding the formation of the toxic cis-anethole byproduct that plagues traditional base-catalyzed processes [1].

Precursor for Linear Amines and Aldehydes

Due to its reactive terminal allyl group, estragole is strictly preferred over anethole for tandem hydroformylation and reductive amination (hydroaminomethylation) workflows, enabling the efficient synthesis of specialized linear amines used in pharmaceuticals and advanced materials [2].

Volatile Botanical Agrochemicals and Spatial Fumigants

In the formulation of botanical nematicides and spatial repellents, estragole is selected over eugenol when rapid volatilization is required. Its lower boiling point (215 °C) and lack of a reactive phenolic group ensure faster release kinetics and prevent unwanted oxidative degradation in soil environments [3].

Application Fit Matrix

References

Physical Description

Colorless liquid with an odor of anise; [Hawley]

Colourless to light yellow liquid; Anise-like aroma

Color/Form

Colorless to light yellow liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

216 °C at 764 mm Hg

BP: 108-114 °C at 25 mm Hg; 95-96 °C at 12 mm Hg

215.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

81 °C (178 °F) - closed cup

Heavy Atom Count

Taste

Density

0.965 g/cu cm at 25 °C

0.960-0.968

LogP

Odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1847 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 1846 of 1847 companies with hazard statement code(s):;

H302 (99.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (99.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H341 (98.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (98.65%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ The genus Ocimum are used in cooking, however, their essential oils are utilized in traditional medicine as aromatherapy. The present study was carried out to investigate the chemical composition and systemic anti-inflammatory activity of the Ocimum basilicum essential oil (EOOB) and its major component estragole, as well as its possible mechanisms of action. The Ocimum basilicum essential oil was obtained by hydrodistillation and analyzed by GC-MS. The anti-inflammatory action was verified using acute and chronic in vivo tests as paw edema, peritonitis, and vascular permeability and granulomatous inflammation model. The anti-inflammatory mechanism of action was analyzed by the participation of histamine and arachidonic acid pathways. The chemical profile analysis identified fourteen components present in the essential oil, within them: estragole (60.96%). The in vivo test results show that treatment with EOOB (100 and 50 mg/kg) and estragole (60 and 30 mg/kg) significantly reduced paw edema induced by carrageenan and dextran. The smallest doses of EOOB (50 mg/kg) and estragole (30 mg/kg) showed efficacy in the reduction of paw edema induced by histamine and arachidonic acid, vascular permeability inhibition and leukocyte emigration in the peritoneal fluid. These doses were capable of reducing the chronic inflammatory process. The results observed between the EOOB and estragole demonstrate efficacy in anti-inflammatory activity, however, the essential oil is more efficacious in the acute and chronic anti-inflammatory action. This study confirms the therapeutic potential of this plant and reinforces the validity of its use in popular medicine.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

The extent of bioactivation of the herbal constituent estragole to its ultimate carcinogenic metabolite 1'-sulfooxyestragole depends on the relative levels of bioactivation and detoxification pathways. The present study investigated the kinetics of the metabolic reactions of both estragole and its proximate carcinogenic metabolite 1'-hydroxyestragole in humans in incubations with relevant tissue fractions. Based on the kinetic data obtained a physiologically based biokinetic (PBBK) model for estragole in human was defined to predict the relative extent of bioactivation and detoxification at different dose levels of estragole. The outcomes of the model were subsequently compared with those previously predicted by a PBBK model for estragole in male rat to evaluate the occurrence of species differences in metabolic activation. The results obtained reveal that formation of 1'-oxoestragole, which represents a minor metabolic route for 1'-hydroxyestragole in rat, is the main detoxification pathway of 1'-hydroxyestragole in humans. Due to a high level of this 1'-hydroxyestragole oxidation pathway in human liver, the predicted species differences in formation of 1'-sulfooxyestragole remain relatively low, with the predicted formation of 1'-sulfooxyestragole being two-fold higher in human compared with male rat, even though the formation of its precursor 1'-hydroxyestragole was predicted to be fourfold higher in human. Overall, it is concluded that in spite of significant differences in the relative extent of different metabolic pathways between human and male rat there is a minor influence of species differences on the ultimate overall bioactivation of estragole to 1'-sulfooxyestragole.

1. The metabolic fates of the naturally occurring food flavors trans-anethole and estragole, and their synthetic congener p-propylanisole, have been investigated in human volunteers using the [methoxy-(14)C]-labelled compounds. The doses used were close to those encountered in the diet, 1 mg, 100 micrograms and 100 micrograms respectively. 2. In each case, the major routes of elimination of (14)C were in the urine and in the expired air as (14)CO2. 3. Urinary metabolites were separated by solvent extraction, t.l.c. and h.p.l.c., and characterized by comparison of chromatographic mobilities with standards and by radioisotope dilution. Nine (14)C urinary metabolites were found after trans-anethole administration, four after p-propylanisole and five after estragole. All were products of side chain oxidations. 4. The principal metabolites of p-propylanisole were 4-methoxyhippuric acid (12%) and 1-(4'-methoxyphenyl)propan-1-ol (2%) and -2-ol (8%). 5. The major metabolite of trans-anethole was 4-methoxyhippuric acid (56% of dose), accompanied by much smaller amounts of the two isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (together 3%). 6. After estragole administration, the two volunteers eliminated 0.2 and 0.4% of the dose respectively as 1'-hydroxyestragole. 7. The human metabolic data is discussed with reference to the comparative metabolic disposition of these compounds in the mouse and rat, species commonly used in their safety assessment.

The metabolism of the potent carcinogen estragole was investigated in humans after consumption of fennel tea by analyses of its metabolites in blood plasma and urine. Stable isotope dilution assays based on LC-MS/MS detection revealed that 1'-hydroxylation of estragole happened very fast as the concentration of conjugated 1'-hydroxyestragole in urine peaked after 1.5 hr, whereas it was no longer detectable after 10 hr. Besides the formation of less than 0.41% conjugated 1'-hydroxyestragole of the estragole dose administered, the further metabolite p-allylphenol was generated from estragole in a higher percentage (17%). Both metabolites were also detected in blood plasma in less than 0.75-2.5 hr after consumption of fennel tea. In contrast to this, no estragole was present in these samples above its detection limit. From the results, it can be concluded that an excess of the major fennel odorant trans-anethole principally does not interfere with estragole metabolism, whereas influences on the quantitative composition of metabolites cannot be excluded. The presence of a sulfuric acid conjugate of estragole could not be confirmed, possibly due to its high reactivity and lability.

For more Metabolism/Metabolites (Complete) data for 1-Methoxy-4-(2-propenyl)benzene (11 total), please visit the HSDB record page.

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

General Manufacturing Information

Benzene, 1-methoxy-4-(2-propen-1-yl)-: ACTIVE

Concentrations in final products (%): soap usual 0.02, max 0.25; detergent usual 0.002, max 0.03; creams, lotions usual 0.01, max 0.03; perfume usual 0.08, max 0.30.

Main constituent of tarragon oil (estragon oil), the oil from Artemisia dracunculus L., Compositae (esdragon) where it occurs to an extent of 60-75%. ... Occurs also in pine oil and in American turpentine oil.

Analytic Laboratory Methods

Estragole was determined in artemisia subdigitata oil by capillary gas chromatography.

Clinical Laboratory Methods

Storage Conditions

Interactions

SCOPE: The present work investigates whether the previous observation that the basil flavonoid nevadensin is able to inhibit sulfotransferase (SULT)-mediated estragole DNA adduct formation in primary rat hepatocytes could be validated in vivo. METHODS AND RESULTS: Estragole and nevadensin were co-administered orally to Sprague-Dawley rats, at a ratio reflecting their presence in basil. Moreover, previously developed physiologically based biokinetic (PBBK) models to study this inhibition in rat and in human liver were refined by including a submodel describing nevadensin kinetics. Nevadensin resulted in a significant 36% reduction in the levels of estragole DNA adducts formed in the liver of rats. The refined PBBK model predicts the formation of estragole DNA adducts in the liver of rat with less than twofold difference compared to in vivo data and suggests more potent inhibition in the liver of human compared to rat due to less efficient metabolism of nevadensin in human liver and intestine. CONCLUSION: Given the role of the SULT-mediated DNA adduct formation in the hepatocarcinogenicity of estragole, the results of the present study suggest that the likelihood of bioactivation and subsequent adverse effects in rodent bioassays may be lower when estragole is dosed with nevadensin compared to dosing of pure estragole.

Estragole is a natural constituent of several herbs and spices including sweet basil. In rodent bioassays, estragole induces hepatomas, an effect ascribed to estragole bioactivation to 1'-sulfooxyestragole resulting in DNA adduct formation. The present paper identifies nevadensin as a basil constituent able to inhibit DNA adduct formation in rat hepatocytes exposed to the proximate carcinogen 1'-hydroxyestragole and nevadensin. This inhibition occurs at the level of sulfotransferase (SULT)-mediated bioactivation of 1'-hydroxyestragole. The Ki for SULT inhibition by nevadensin was 4 nM in male rat and human liver fractions. Furthermore, nevadensin up to 20 uM did not inhibit 1'-hydroxyestragole detoxification by glucuronidation and oxidation. The inhibition of SULT by nevadensin was incorporated into the recently developed physiologically based biokinetic (PBBK) rat and human models for estragole bioactivation and detoxification. The results predict that co-administration of estragole at a level inducing hepatic tumors in vivo (50 mg/kg bw) with nevadensin at a molar ratio of 0.06, representing the ratio of their occurrence in basil, results in almost 100% inhibition of the ultimate carcinogen 1'-sulfooxyestragole when assuming 100% uptake of nevadensin. Assuming 1% uptake, inhibition would still amount to more than 83%. Altogether these data point at a nevadensin-mediated inhibition of the formation of the ultimate carcinogenic metabolite of estragole, without reducing the capacity to detoxify 1'-hydroxyestragole via glucuronidation or oxidation. These data also point at a potential reduction of the cancer risk when estragole exposure occurs within a food matrix containing SULT inhibitors compared to what is observed upon exposure to pure estragole.

Stability Shelf Life

Explore Compound Types